1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643850
InChI: InChI=1S/C20H30O2S/c1-5-6-7-8-9-11-22-18-14-19-17(13-16(18)15(2)21)20(3,4)10-12-23-19/h13-14H,5-12H2,1-4H3
SMILES: CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2)(C)C
Molecular Formula: C20H30O2S
Molecular Weight: 334.5 g/mol

1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone

CAS No.:

Cat. No.: VC13643850

Molecular Formula: C20H30O2S

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone -

Specification

Molecular Formula C20H30O2S
Molecular Weight 334.5 g/mol
IUPAC Name 1-(7-heptoxy-4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone
Standard InChI InChI=1S/C20H30O2S/c1-5-6-7-8-9-11-22-18-14-19-17(13-16(18)15(2)21)20(3,4)10-12-23-19/h13-14H,5-12H2,1-4H3
Standard InChI Key WPHRQJMJLXWVPK-UHFFFAOYSA-N
SMILES CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2)(C)C
Canonical SMILES CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2)(C)C

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzothiopyran ring system substituted with a heptyloxy group at the 7-position and an ethanone moiety at the 6-position. The benzothiopyran core consists of a benzene ring fused to a thiopyran ring, where sulfur replaces the oxygen atom found in traditional pyrans. This substitution introduces distinct electronic and steric properties, as sulfur’s larger atomic radius and lower electronegativity compared to oxygen influence the compound’s reactivity and intermolecular interactions. The heptyloxy chain (C7H15O\text{C}_7\text{H}_{15}\text{O}) contributes significant hydrophobicity, while the ethanone group (CH3CO\text{CH}_3\text{CO}) introduces a polar carbonyl functionality.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC20H30O2S\text{C}_{20}\text{H}_{30}\text{O}_{2}\text{S}
Molecular Weight334.5 g/mol
Hazard CodesH302, H315, H319, H335
Purity95%
Related Derivative (Sulfone)C20H30O4S\text{C}_{20}\text{H}_{30}\text{O}_{4}\text{S}, 366.5 g/mol

Physicochemical Properties

Related Compounds and Derivatives

The sulfone derivative 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-ethanone (PubChem CID 125506765) exemplifies a structurally related variant. Oxidation of the thiopyran sulfur to a sulfone group alters the compound’s electronic profile, increasing polarity and potentially modifying its biological and physical properties . Such derivatives are often synthesized to enhance metabolic stability or aqueous solubility in drug discovery campaigns.

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